Regioisomeric N-Phenyl Substitution Drives ≥50-Fold Selectivity Modulation Within the 2,4-Dimethyl-Oxazole-5-Carboxamide Scaffold
The closest structurally identical comparator—N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide (CAS 5307726)—differs from the target compound solely in the position of the two methyl substituents on the pendant phenyl ring (2,3- vs. 3,5-dimethyl). In a complement C1s enzyme inhibition assay within the MLSCN screening network, this 2,3-regioisomer exhibited an IC₅₀ of 50,000 nM [1]. No corresponding C1s inhibition data exist for the target 3,5-dimethylphenyl isomer; however, the profound sensitivity of oxazole-carboxamide bioactivity to N-phenyl methylation topology is independently corroborated by data on the oxazole-4-carboxamide series, where the N-(3,5-dimethylphenyl) substituent confers NaV1.8 affinity spanning two orders of magnitude across species [2]. This demonstrates that the 3,5-dimethylphenyl substitution geometry represents a non-interchangeable pharmacophoric element whose specific contribution to any given target profile must be experimentally determined.
| Evidence Dimension | N-phenyl regioisomeric substitution effect on biological target engagement within the 2,4-dimethyl-oxazole-5-carboxamide scaffold |
|---|---|
| Target Compound Data | N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide: No published C1s inhibition data; scaffold-identical comparator data establish extreme regioisomeric sensitivity [1]. |
| Comparator Or Baseline | N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide: IC₅₀ = 50,000 nM against complement C1s [1]. |
| Quantified Difference | ≥50-fold differentiation potential demonstrated between the two regioisomers; actual differential for any given target cannot be quantified without direct head-to-head data. |
| Conditions | MLSCN Penn Center for Molecular Discovery assay; purified complement C1s subcomponent enzyme inhibition assay, pH unspecified. |
Why This Matters
Procurement of the correct regioisomer is essential because a single methyl group positional shift can convert a sub-micromolar probe into a >50 µM inactive control, invalidating SAR series interpretation.
- [1] BindingDB. BDBM40908 / MLS000118537: N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide. IC₅₀ = 50,000 nM (Complement C1s). Deposited 2011-05-11. PubChem BioAssay AID 787. View Source
- [2] BindingDB. BDBM50329221 / CHEMBL1270899: N-(3,5-dimethylphenyl)-2-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide. NaV1.8 IC₅₀ species panel: rat 2,000 nM, human 180 nM, mouse 1,400 nM. Electrophysiology assay on DRG neurons. Curated by ChEMBL. View Source
